molecular formula C13H12OTe B15173256 1-[(Naphthalen-1-yl)tellanyl]propan-2-one CAS No. 920969-21-7

1-[(Naphthalen-1-yl)tellanyl]propan-2-one

Katalognummer: B15173256
CAS-Nummer: 920969-21-7
Molekulargewicht: 311.8 g/mol
InChI-Schlüssel: MZWALRWICWNFJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Naphthalen-1-yl)tellanyl]propan-2-one is a chemical compound that features a tellurium atom bonded to a naphthalene ring and a propanone group

Vorbereitungsmethoden

The synthesis of 1-[(Naphthalen-1-yl)tellanyl]propan-2-one typically involves the reaction of naphthalene with tellurium-containing reagents under specific conditions. One common method includes the use of tellurium tetrachloride (TeCl4) and a suitable reducing agent to introduce the tellurium atom into the naphthalene ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-[(Naphthalen-1-yl)tellanyl]propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states or even to elemental tellurium using reducing agents like sodium borohydride (NaBH4).

    Substitution: The tellurium atom can be substituted with other functional groups through reactions with halogens or organometallic reagents. Common reagents and conditions for these reactions vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(Naphthalen-1-yl)tellanyl]propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other tellurium-containing compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium compounds, including potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of materials with specific electronic or optical properties, leveraging the unique characteristics of tellurium.

Wirkmechanismus

The mechanism of action of 1-[(Naphthalen-1-yl)tellanyl]propan-2-one involves its interaction with molecular targets and pathways within biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting normal cellular functions. This interaction can lead to oxidative stress, enzyme inhibition, or other biochemical effects, depending on the specific context and concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

1-[(Naphthalen-1-yl)tellanyl]propan-2-one can be compared with other similar compounds, such as:

    1-(Naphthalen-1-yl)propan-2-one: Lacks the tellurium atom, resulting in different chemical and biological properties.

    1-(Naphthalen-2-yl)propan-1-one: Similar structure but with the tellurium atom in a different position, leading to variations in reactivity and applications.

    2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one: Contains additional methyl groups, affecting its steric and electronic properties. These comparisons highlight the uniqueness of this compound, particularly its tellurium content, which imparts distinct chemical and biological characteristics.

Eigenschaften

CAS-Nummer

920969-21-7

Molekularformel

C13H12OTe

Molekulargewicht

311.8 g/mol

IUPAC-Name

1-naphthalen-1-yltellanylpropan-2-one

InChI

InChI=1S/C13H12OTe/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3

InChI-Schlüssel

MZWALRWICWNFJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C[Te]C1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.